molecular formula C9H7BrN2 B15353231 5-bromo-6-methylPhthalazine

5-bromo-6-methylPhthalazine

Cat. No.: B15353231
M. Wt: 223.07 g/mol
InChI Key: GAIDCCQRWCAXRO-UHFFFAOYSA-N
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Description

5-bromo-6-methylPhthalazine: is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are bicyclic nitrogen-containing compounds where a pyridazine ring is fused with a benzene ring. The presence of bromine and methyl groups in the 5th and 6th positions, respectively, imparts unique chemical properties to this compound. Phthalazine derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research and industrial applications .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-6-methylphthalazine

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-7-4-11-12-5-8(7)9(6)10/h2-5H,1H3

InChI Key

GAIDCCQRWCAXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CN=NC=C2C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-methylPhthalazine typically involves the bromination of 6-methylPhthalazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired compound . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-6-methylPhthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Phthalazines: Formed by substitution reactions.

    Biaryl Compounds: Formed by coupling reactions.

Scientific Research Applications

5-bromo-6-methylPhthalazine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-bromo-6-methylPhthalazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For instance, it may inhibit certain kinases or bind to specific receptors, altering cellular signaling pathways and leading to its observed biological effects .

Comparison with Similar Compounds

    6-methylPhthalazine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    5-bromoPhthalazine: Lacks the methyl group, affecting its overall properties.

    Phthalazine: The parent compound without any substituents.

Uniqueness: 5-bromo-6-methylPhthalazine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.

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